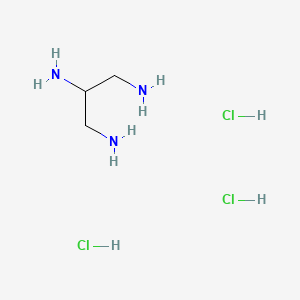
Propane-1,2,3-triamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-triamine trihydrochloride is a chemical compound with the molecular formula C3H15Cl3N3. It is a triamine derivative, meaning it contains three amine groups (-NH2) attached to a propane backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,2,3-triamine trihydrochloride can be synthesized through the reaction of propane-1,2,3-triamine with hydrochloric acid. The reaction typically involves dissolving propane-1,2,3-triamine in water and then adding hydrochloric acid to the solution. The mixture is then heated to promote the formation of the trihydrochloride salt. The resulting product is then purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-triamine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of propane-1,2,3-triamine trihydrochloride involves its ability to form strong hydrogen bonds and coordinate with metal ions. The amine groups can donate lone pairs of electrons to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, including catalysis and redox processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-aminomethylpropane-1,3-diamine
- 2-Ethyl-2-aminomethylpropane-1,3-diamine
Uniqueness
Propane-1,2,3-triamine trihydrochloride is unique due to its specific arrangement of amine groups, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and catalysis .
Properties
Molecular Formula |
C3H14Cl3N3 |
|---|---|
Molecular Weight |
198.52 g/mol |
IUPAC Name |
propane-1,2,3-triamine;trihydrochloride |
InChI |
InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H |
InChI Key |
DZDYQIWUGDQMRN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















